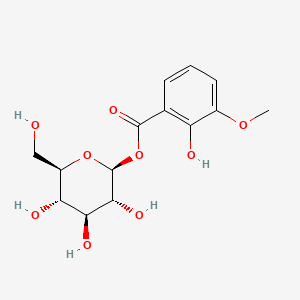

2-Hydroxy-3-methoxybenzoic acid glucose ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be isolated from the methanol extract of Gentiana scabra. The extract is partitioned with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) successively. The fraction showing the highest activity is chromatographed on silica gel to yield several fractions. The desired compound is isolated by recrystallization from the fraction with the highest PAF-antagonistic activity .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2-hydroxy-3-methoxybenzoic acid glucose ester. Most of the available data pertains to its extraction and isolation from natural sources rather than large-scale synthesis.

Types of Reactions:

Reduction: Similar to oxidation, reduction reactions are possible but not extensively studied.

Substitution: The ester group in the compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be employed.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

Oxidation: Potential products include carboxylic acids or ketones.

Reduction: Alcohols or alkanes could be formed.

Substitution: Depending on the nucleophile, various substituted esters or alcohols might be produced.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-methoxybenzoic acid glucose ester has several applications in scientific research:

Biology: The compound’s effects on platelet aggregation and its potential as a therapeutic agent are of interest.

Chemistry: Its unique structure makes it a candidate for studying esterification and glycosylation reactions.

Mecanismo De Acción

The compound exerts its effects by antagonizing platelet activating factor (PAF). PAF is involved in various inflammatory responses and pathological conditions such as shock, airway hyperreactivity, and thrombosis . By inhibiting PAF, 2-hydroxy-3-methoxybenzoic acid glucose ester can prevent PAF-induced aggregation of platelets and other inflammatory reactions .

Comparación Con Compuestos Similares

3-Methoxysalicylic Acid: Shares a similar structure but lacks the glucose ester moiety.

Salicylic Acid Derivatives: Compounds like acetylsalicylic acid (aspirin) have similar anti-inflammatory properties but different mechanisms of action.

Uniqueness: 2-Hydroxy-3-methoxybenzoic acid glucose ester is unique due to its specific antagonistic activity against PAF and its natural occurrence in Gentiana scabra . Its glucose ester moiety also distinguishes it from other salicylic acid derivatives, potentially offering different pharmacokinetic properties and therapeutic applications.

Actividad Biológica

2-Hydroxy-3-methoxybenzoic acid glucose ester, also known as o-vanillic acid glucose ester, is a phenolic compound primarily isolated from Gentiana scabra . This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly its effects on inflammation, allergic reactions, and potential protective roles against various physiological stresses.

The compound has the following chemical characteristics:

- Chemical Formula : C₁₁H₁₄O₅

- Molecular Weight : 226.23 g/mol

- CAS Number : 172377-87-6

1. Antagonistic Activity Against Platelet Activating Factor (PAF)

One of the most significant biological activities of this compound is its potent antagonistic effect against platelet activating factor (PAF). In experimental studies, it has been shown to prevent PAF-induced mortality in mice at a dosage of 300 micrograms per mouse . This effect is crucial as PAF is implicated in various pathological conditions including anaphylaxis and inflammation.

2. Modulation of Mast Cell-Mediated Allergic Reactions

Research has demonstrated that this compound can attenuate mast cell-mediated allergic reactions. Specifically, it inhibits degranulation of RBL-2H3 mast cells induced by DNP-HSA (dinitrophenylated human serum albumin), which is a model for studying allergic responses. The mechanism involves modulation of the FcεRI signaling pathway, leading to reduced intracellular calcium levels and downregulation of pro-inflammatory cytokines such as TNF-α and IL-4 .

3. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory properties by affecting various signaling pathways. It suppresses the phosphorylation of key proteins involved in inflammation, such as Lyn, Syk, and Akt, thereby inhibiting the nuclear translocation of NF-κB, a critical transcription factor in inflammatory responses .

Research Findings and Case Studies

The biological activities of this compound can be attributed to its ability to interact with multiple cellular pathways:

- PAF Receptor Inhibition : Directly antagonizes PAF receptors, preventing downstream inflammatory signaling.

- Calcium Signaling Modulation : Alters intracellular calcium levels which are pivotal for mast cell activation.

- Cytokine Regulation : Downregulates pro-inflammatory cytokines through inhibition of NF-κB signaling.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQPDLWSZUWOPL-CGUBKOMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.